molecular formula C20H25ClN2O2 B3462989 1-(2-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine

1-(2-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine

Cat. No.: B3462989
M. Wt: 360.9 g/mol
InChI Key: PYGKSLBUFSYJDG-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorobenzyl group and a dimethoxybenzyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 2,5-dimethoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The piperazine ring is first reacted with 2-chlorobenzyl chloride to form 1-(2-chlorobenzyl)piperazine. This intermediate is then further reacted with 2,5-dimethoxybenzyl chloride to yield the final product, this compound.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles, such as amines or thiols.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It is used in assays to investigate its interactions with biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It may be used as a precursor in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-chlorobenzyl)piperazine and 1-(2,5-dimethoxybenzyl)piperazine share structural similarities with this compound.

    Uniqueness: The presence of both the chlorobenzyl and dimethoxybenzyl groups in this compound imparts unique chemical properties and potential applications. This dual substitution pattern may enhance its reactivity and interactions with biological targets compared to its mono-substituted counterparts.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-24-18-7-8-20(25-2)17(13-18)15-23-11-9-22(10-12-23)14-16-5-3-4-6-19(16)21/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGKSLBUFSYJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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